molecular formula C28H44O B196343 Lumisterol CAS No. 474-69-1

Lumisterol

Cat. No. B196343
CAS RN: 474-69-1
M. Wt: 396.6 g/mol
InChI Key: DNVPQKQSNYMLRS-YAPGYIAOSA-N
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Description

Lumisterol is a crystalline compound that is part of the vitamin D family of steroid compounds . It is the (9β,10α) stereoisomer of ergosterol and is formed by ultraviolet irradiation as an intermediate product in the production of tachysterol and vitamin D2 .


Synthesis Analysis

Lumisterol can be synthesized from ergosterol. The ergosterol ethanol solution is irradiated by 20W UVA sunlamps under the condition of (5±2)℃, resulting in the formation of lumisterol . A new pathway has also been discovered that activates lumisterol in vivo to biologically active hydroxylumisterols .


Molecular Structure Analysis

The molecular formula of Lumisterol is C28H44O . It is the (9β,10α) stereoisomer of ergosterol . The molecular weight is 396.648 Da .


Chemical Reactions Analysis

Lumisterol can be activated in vivo to biologically active hydroxylumisterols . These hydroxylumisterols can inhibit the proliferation of human skin cells in a cell type-dependent fashion with predominant effects on epidermal keratinocytes . They also inhibit melanoma proliferation in both monolayer and soft agar .


Physical And Chemical Properties Analysis

Lumisterol is a steroid occurring in fungi . Its molecular weight is 396.6 g/mol . The IUPAC name is (3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .

Scientific Research Applications

  • Photoprotection and Anti-Inflammatory Activity : Lumisterol derivatives, produced through the enzymatic hydroxylation of Lumisterol, exhibit photoprotective properties. They increase the expression of the vitamin D receptor (VDR) and alter retinoic acid-related orphan receptors α and γ (RORα/γ) in keratinocytes. These derivatives protect human keratinocytes against UVB-induced damage, showing potential as photoprotective agents (Chaiprasongsuk et al., 2020).

  • Interaction with Liver X Receptors (LXRs) : Lumisterol and its derivatives can act on liver X receptors (LXRs), which are involved in lipid metabolism and inflammation. This suggests a new mechanism of action for these compounds and potential therapeutic applications (Slominski et al., 2021).

  • Activation in Vivo : Lumisterol and its hydroxylated derivatives, identified in human serum, epidermis, and the porcine adrenal gland, have been found to influence the proliferation of human skin cells and melanoma cells. They stimulate gene expression related to keratinocyte differentiation and antioxidative responses, suggesting a new biologically relevant pathway (Slominski et al., 2017).

  • UVB-Induced Damage Protection in Human Keratinocytes : Novel CYP11A1-derived vitamin D3 and lumisterol hydroxyderivatives, including lumisterol, have shown protective effects against UVB-induced damage in human epidermal keratinocytes. They activate defense mechanisms involving Nrf2 and p53, which are crucial in protecting cells from oxidative stress and DNA damage (Chaiprasongsuk et al., 2019).

  • Role in Skin Aging : Active metabolites of vitamin D3 and lumisterol, including their noncanonical derivatives, have shown antiaging and photoprotective effects on the skin. They contribute to immunomodulation, antioxidative responses, DNA repair, and the regulation of keratinocyte proliferation and differentiation (Bocheva et al., 2021).

  • Inhibition of SARS-CoV-2 Replication Machinery Enzymes : Lumisterol metabolites have been predicted and demonstrated to bind to and inhibit key enzymes in the SARS-CoV-2 transcription machinery, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRP). This suggests potential applications in managing COVID-19 (Qayyum et al., 2021).

Future Directions

Novel derivatives of vitamin D3 and lumisterol are promising photoprotective agents . More studies and clinical trials are planned to test the efficacy of vitamin D and lumisterol as an antiviral therapeutic for COVID-19 in animals and humans . The future challenge is to determine which pathways are affected by L3-hydroxyderivatives in addition to their stimulation of p53, NRF2, and DNA damage responses systems .

properties

IUPAC Name

(3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVPQKQSNYMLRS-YAPGYIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878681
Record name Lumisterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lumisterol

CAS RN

474-69-1
Record name Lumisterol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lumisterol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumisterol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-β,10-α-ergosta-5,7,22-trien-3-β-ol
Source European Chemicals Agency (ECHA)
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Record name LUMISTEROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,850
Citations
A Windaus, K Dithmar, E Fernholz - Justus Liebigs Annalen der …, 1932 - cabdirect.org
Lumisterol. Cookies on CAB Direct Like most websites we use cookies. This is to ensure that we give you the best experience possible. Continuing to use www.cabdirect.org means you …
Number of citations: 19 www.cabdirect.org
AT Slominski, A Chaiprasongsuk, Z Janjetovic… - Cell biochemistry and …, 2020 - Springer
We have previously described new pathways of vitamin D3 activation by CYP11A1 to produce a variety of metabolites including 20(OH)D3 and 20,23(OH) 2 D3. These can be further …
Number of citations: 113 link.springer.com
S Qayyum, RM Slominski, C Raman, AT Slominski - Nutrients, 2022 - mdpi.com
… 25(OH) 2 D3 and lumisterol hydroxymetabolites with SARS-CoV-2 … of vitamin D and of lumisterol can counter SARS-CoV-2 … To confirm our predictions on novel vitamin D3 and lumisterol …
Number of citations: 15 www.mdpi.com
K Dimroth - Ber. d. deutsch. chem. Gesellsch., 1936 - cabdirect.org
Lumisterol. Cookies on CAB Direct Like most websites we use cookies. This is to ensure that we give you the best experience possible. Continuing to use www.cabdirect.org means you …
Number of citations: 8 www.cabdirect.org
S Qayyum, T Mohammad… - American Journal …, 2021 - journals.physiology.org
… vitamin D and related lumisterol hydroxymetabolites are able … 10 vitamin D3 (D3) and lumisterol (L3) analogs as likely … by vitamin D and lumisterol metabolites may provide a novel …
Number of citations: 38 journals.physiology.org
A Chaiprasongsuk, Z Janjetovic, TK Kim, SG Jarrett… - Redox Biology, 2019 - Elsevier
… vitamin D 3 - and lumisterol-hydroxyderivatives, including 1,… vitamin D 3 - or lumisterol hydroxy-derivatives, protected them … Thus, the new vitamin D 3 and lumisterol hydroxy-derivatives …
Number of citations: 106 www.sciencedirect.com
E Havinga, RJ De Kock, MP Rappoldt - Tetrahedron, 1960 - Elsevier
This paper summarizes the results of recent investigations into the photochemical isomerizations in the vitamin D field which were the subject of further research in our laboratories …
Number of citations: 177 www.sciencedirect.com
AT Slominski, TK Kim, S Qayyum, Y Song… - Scientific Reports, 2021 - nature.com
… that lumisterol neither affects calcium metabolism nor has any significant biological activity, except that UVB-led phototransformation of pre-D3 into lumisterol … act on lumisterol leading to …
Number of citations: 55 www.nature.com
AT Slominski, TK Kim, JV Hobrath, Z Janjetovic… - Scientific reports, 2017 - nature.com
… standards of hydroxyderivatives of lumisterol or 20(OH)7DHC … metabolites of 7DHC and lumisterol with RT corresponding to … products of CYP11A1 action on lumisterol, namely 22(OH)L3…
Number of citations: 67 www.nature.com
RC Tuckey, AT Slominski, CYS Cheng, J Chen… - The international journal …, 2014 - Elsevier
Lumisterol3 (L3) is produced by photochemical transformation of 7-dehydrocholesterol (7-DHC) during exposure to high doses of ultraviolet B radiation. It has been assumed that L3 is …
Number of citations: 40 www.sciencedirect.com

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